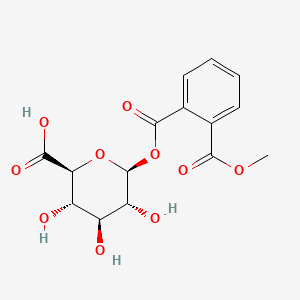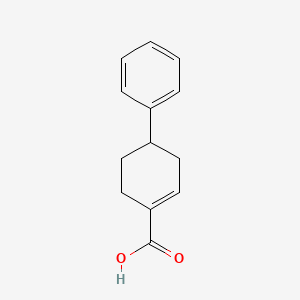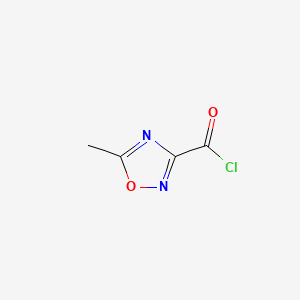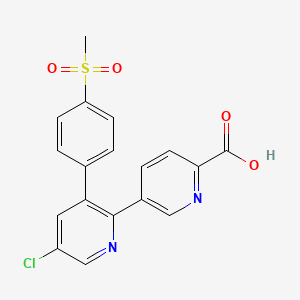
Etaqualone-d3 Hydrochloride (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Etaqualone-d3 Hydrochloride (Major) is a deuterated analog of etaqualone, a quinazolinone-class compound. It is primarily used in scientific research and is not intended for human or veterinary use. The compound is known for its sedative, hypnotic, muscle relaxant, and central nervous system depressant properties, similar to those of methaqualone.
Méthodes De Préparation
The synthesis of Etaqualone-d3 Hydrochloride involves the reaction of 2-aminobenzophenone-d3 with ethyl acetoacetate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain the final product. This synthetic route requires a high level of expertise and precision due to the complexity of the reactions involved.
Analyse Des Réactions Chimiques
Etaqualone-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Etaqualone-d3 Hydrochloride can undergo nucleophilic substitution reactions, particularly at the quinazolinone ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions are typically quinazolinone derivatives and amine derivatives.
Applications De Recherche Scientifique
Etaqualone-d3 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Employed in studies involving the central nervous system to understand the effects of sedative and hypnotic agents.
Medicine: Utilized in pharmacological research to investigate the mechanisms of action of sedative and hypnotic drugs.
Industry: Applied in the development of new pharmaceuticals and in the quality control of existing drugs
Mécanisme D'action
Etaqualone-d3 Hydrochloride exerts its effects by acting as an agonist at the β-subtype of the gamma-aminobutyric acid (GABA) A receptor. This interaction increases the sensitivity of the GABA A receptors, leading to enhanced inhibitory neurotransmission in the central nervous system. The result is a sedative and hypnotic effect, along with muscle relaxation and central nervous system depression .
Comparaison Avec Des Composés Similaires
Etaqualone-d3 Hydrochloride is similar to other quinazolinone-class compounds, such as:
Methaqualone: Known for its sedative and hypnotic properties, but with a longer duration of action compared to etaqualone.
Mecloqualone: Another quinazolinone derivative with similar sedative and hypnotic effects.
Methylmethaqualone: A methylated analog of methaqualone with enhanced potency.
Cloroqualone: A chlorinated derivative with similar pharmacological properties.
Diproqualone: Known for its anti-inflammatory and analgesic effects in addition to its sedative properties
Etaqualone-d3 Hydrochloride is unique due to its deuterated structure, which provides enhanced stability and allows for more precise analytical measurements in research applications.
Propriétés
Numéro CAS |
1794789-34-6 |
|---|---|
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
269.359 |
Nom IUPAC |
2-methyl-3-[2-(1,1,2,2,2-pentadeuterioethyl)phenyl]quinazolin-4-one |
InChI |
InChI=1S/C17H16N2O/c1-3-13-8-4-7-11-16(13)19-12(2)18-15-10-6-5-9-14(15)17(19)20/h4-11H,3H2,1-2H3/i1D3,3D2 |
Clé InChI |
UVTJKLLUVOTSOB-WNWXXORZSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |
Synonymes |
3-[2-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Monohydrochloride; 3-[o-Ethylphenyl]-2-(methyl-d3)-4(3H)-quinazolinone Hydrochloride; Aolan-d3 Hydrochloride; Athinazone-d3 Hydrochloride; Ethinazone-d3 Hydrochloride; NSC 96163-d3 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


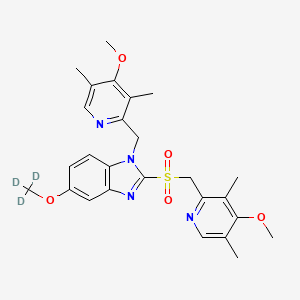
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole-d4](/img/structure/B586062.png)
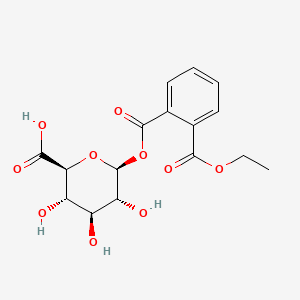
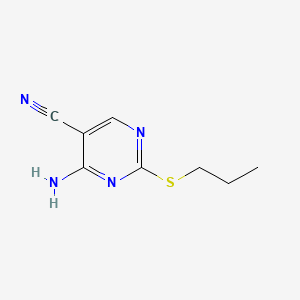

![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole Sulfide](/img/structure/B586071.png)
